ethyl 2-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
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Overview
Description
Ethyl 2-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes a benzoate group and a methoxy-N-methylsulfonylanilino moiety.
Preparation Methods
The synthesis of ethyl 2-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate typically involves several steps. One common method involves the Fischer indole cyclization, which uses glacial acetic acid and concentrated hydrochloric acid . Another method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling and boron reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential applications in drug development due to its unique structure. In medicine, it may be explored for its therapeutic properties. In industry, it can be used in the production of perfumes and flavoring agents due to its ester group .
Mechanism of Action
The mechanism of action of ethyl 2-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response .
Comparison with Similar Compounds
Ethyl 2-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate can be compared to other esters such as ethyl acetate and methyl butyrate . What sets it apart is its unique methoxy-N-methylsulfonylanilino moiety, which imparts distinct chemical and biological properties. Similar compounds include ethyl benzoate and phenyl benzoate .
Properties
IUPAC Name |
ethyl 2-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-4-27-19(23)16-10-5-6-11-17(16)20-18(22)13-21(28(3,24)25)14-8-7-9-15(12-14)26-2/h5-12H,4,13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZMPQCLBODHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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